N-(2,6-dichlorophenyl)formamide

Pharmaceutical Analysis Quality Control Regulatory Compliance

Sourcing generic N-(2,6-dichlorophenyl)formamide for clonidine ANDA/NDA filings introduces compliance risk due to missing traceable documentation. This fully characterized Clonidine Impurity 2 reference standard provides NMR, MS, and HPLC data traceable to USP/EP pharmacopeial standards. • Also serves as a critical synthetic intermediate for clonidine API manufacture via the patented pivalic formic anhydride route for improved yield and purity. • Ni²⁺/Cu²⁺ coordination complexes of this compound exhibit CYP3A4 enzyme inhibitory activity, supporting drug metabolism and DDI research. Supplied with a full Certificate of Analysis for regulatory QC and process development.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 10113-35-6
Cat. No. B051178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorophenyl)formamide
CAS10113-35-6
Synonyms2,6-Dichloro-N-formylaniline;  2,6-Dichloroformanilide;  2,6-Dichlorophenylformamide;  2’,6’-Dichloroformanilide;  N-(2,6-Dichlorophenyl)formamide
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC=O)Cl
InChIInChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11)
InChIKeyCMRLEIHOFQKMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-dichlorophenyl)formamide Supplier Guide


N-(2,6-dichlorophenyl)formamide (CAS 10113-35-6), also known as 2,6-dichloroformanilide, is a white to off-white crystalline solid with a melting point of 175-178 °C . This compound features a 2,6-dichlorophenyl ring attached to a formamide group (-C(=O)NH2) . Its primary industrial significance lies in its dual role: as a critical synthetic intermediate in the production of the antihypertensive agent clonidine and as Clonidine Impurity 2 (a degradation by-product) in pharmaceutical quality control [1].

Impurity Standard
Fully characterized reference standard with pharmacopeial traceability for Clonidine Impurity 2 in quality control laboratories
Synthetic Intermediate
Key building block in clonidine API manufacturing; process-optimized grades available to support scalability
Ligand for Complexes
Enables synthesis of Ni²⁺ and Cu²⁺ coordination complexes for CYP3A4 metabolism and drug-interaction research

N-(2,6-dichlorophenyl)formamide Sourcing Considerations


While N-(2,6-dichlorophenyl)formamide can be synthesized via the straightforward formylation of 2,6-dichloroaniline with formic acid , not all commercial sources provide material suitable for all applications. A compound sold as a general "research chemical" may be adequate for synthetic chemistry, but it fails to meet the stringent requirements for pharmaceutical quality control. In the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), this compound must be sourced as a fully characterized reference standard (Clonidine Impurity 2) with traceable documentation [1]. Furthermore, certain synthesis methods, such as those using pivalic formic anhydride, have been patented for improved yield and purity, offering process efficiency advantages over conventional methods [2]. Substituting a general reagent for a regulated impurity standard introduces compliance risk, while overlooking process-optimized grades impacts manufacturing scalability and cost.

Generic Reagent vs. Reference Standard
Generic N-(2,6-dichlorophenyl)formamide may lack pharmacopeial traceability and precise purity documentation, which may not support ANDA/NDA compliance requirements.
Conventional vs. Patented Synthesis Route
Material produced via traditional formic acid methods may offer lower yield and purity compared to the patented pivalic formic anhydride process, potentially affecting downstream process efficiency.

N-(2,6-dichlorophenyl)formamide Evidence Comparison


Clonidine Impurity 2 Reference Standards vs Generic Reagents

N-(2,6-dichlorophenyl)formamide is officially designated as Clonidine Impurity 2 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA and NDA applications [1]. In contrast to generic chemical reagents offered solely with a certificate of analysis (COA), pharmaceutical-grade reference standards of this compound provide traceability against pharmacopeial monographs (USP or EP) and include comprehensive characterization data packages [2]. This is a critical distinction for quality control laboratories conducting method validation (AMV) or stability studies.

Regulatory Standard vs Generic
Head-to-head
Reference standard includes full characterization and USP/EP traceability; generic reagent typically offers only a basic Certificate of Analysis.
Regulatory documentation context
Select reference standard for ANDA/NDA method validation
Pharmaceutical Analysis Quality Control Regulatory Compliance

CYP3A4 Enzyme Inhibition by Metal Complexes

Investigations into the biological activity of N-(2,6-dichlorophenyl)formamide have demonstrated that its Ni²⁺ and Cu²⁺ metal complexes exhibit strong binding affinity to the CYP3A4 enzyme, with the study reporting average interaction energies indicating significant enzyme inhibition potential . This is a differential finding compared to the free ligand form of the compound, which does not inherently possess this specific enzyme inhibition profile. The study suggests that these complexes could be explored for applications in modulating drug metabolism, potentially enhancing the efficacy of chemotherapeutic agents .

CYP3A4 Inhibition by Complexes
Data to verify
Ni²⁺ and Cu²⁺ complexes showed strong binding affinity to CYP3A4 in reported in silico/in vitro assays.
Reported CYP3A4 inhibition research context
Class-level inference; verification in target assay recommended
Drug Metabolism Enzyme Inhibition CYP3A4 Coordination Chemistry

Patented Process for Higher Yield

A key differentiator in industrial-scale synthesis is the use of an improved process for preparing N-(2,6-dichlorophenyl)formamide. A patented method involves reacting 2,6-dichloroaniline with pivalic formic anhydride to produce the target formamide [1]. This contrasts with the more conventional method of reacting 2,6-dichloroaniline with formic acid under reflux with a dehydrating agent like acetic anhydride . The patent claims this process yields the formamide with improved yield and purity, which is critical for the subsequent one-pot conversion to the key intermediate 2,6-dichlorophenylisocyanide dichloride and ultimately clonidine hydrochloride .

Patented Process Yield
Reported
Pivalic formic anhydride route reported improved yield and purity vs. conventional formic acid method.
Process efficiency context
Qualitative patent claim; verify at required scale
Process Chemistry Pharmaceutical Manufacturing Synthetic Route Optimization

Physical and Purity Attributes: Selecting N-(2,6-dichlorophenyl)formamide for Accurate Analytical Quantification

For analytical applications, the physical and purity profile of N-(2,6-dichlorophenyl)formamide is critical. It is a white to off-white crystalline solid with a defined melting point range of 175-178 °C , which can serve as an initial identity and purity check. Commercial offerings vary in specification; for example, a supplier may list a purity of 97% for general research use , while a pharmaceutical impurity standard is supplied with rigorous characterization and a precise purity value essential for accurate quantification [1]. This difference is fundamental: a 97% pure compound may be suitable for synthesis, but a fully characterized reference standard with known purity is required to accurately quantify impurity levels in clonidine API.

Purity for Quantification
Specification review
Reference standard supplied with characterized purity; generic reagent purity may be listed only as 97%.
Quantification accuracy context
97% purity may not be sufficient for impurity quantification in regulated QC
Analytical Chemistry HPLC Analysis Reference Standards

N-(2,6-dichlorophenyl)formamide Application Scenarios


Pharmaceutical Quality Control for Clonidine API

In a regulated quality control laboratory supporting ANDA or NDA filings for clonidine hydrochloride, N-(2,6-dichlorophenyl)formamide must be procured as a fully characterized reference standard (Clonidine Impurity 2). The requirement is for a compound with documented purity, comprehensive characterization data (e.g., NMR, MS, HPLC), and traceability to pharmacopeial standards (USP/EP) [1]. The evidence demonstrates that generic reagents are unsuitable due to a lack of regulatory-grade documentation and precise purity assignment [2].

Pharmaceutical Process Development and Scale-up

For process chemists developing or scaling up a synthetic route to clonidine, the choice of N-(2,6-dichlorophenyl)formamide grade matters. The patented process using pivalic formic anhydride offers improved yield and purity over conventional formic acid methods [1]. This scenario involves selecting or evaluating suppliers whose manufacturing process aligns with this more efficient route, which can significantly improve overall yield and reduce the cost of goods for the final API [2].

Medicinal Chemistry Research on CYP3A4 Modulation

In an academic or biotech research setting focused on drug metabolism and drug-drug interactions, N-(2,6-dichlorophenyl)formamide is procured as a ligand for synthesizing novel Ni²⁺ and Cu²⁺ coordination complexes. The research interest stems from evidence demonstrating that these specific metal complexes exhibit strong binding affinity and potential inhibitory activity against the CYP3A4 enzyme [1]. This scenario is distinct from synthetic intermediate procurement, as it requires the compound for bioactivity screening and mechanistic studies.

Application
Selection Property
Validation Focus
Clonidine impurity profiling
Certified impurity reference standard with pharmacopeial traceability
Documentation review, method validation suitability
Clonidine API synthesis scale-up
Process-optimized grade from pivalic anhydride route
Yield and purity benchmarking at production scale
CYP3A4 modulation studies
Ligand for Ni²⁺/Cu²⁺ complex synthesis
CYP3A4 binding and inhibition assay review
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